1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Description
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one features a dihydropyrido-pyrimidine core linked to a 2,3,4-trimethoxyphenyl propanone moiety. The trimethoxyphenyl group is notable for its electron-donating properties, which may influence solubility, bioavailability, and target binding compared to other substituents.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-6-4-13(18(25-2)19(16)26-3)5-7-17(23)22-9-8-15-14(11-22)10-20-12-21-15/h4,6,10,12H,5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGEQYNSMXOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:
Starting Materials: : Commonly used starting materials include 2,3,4-trimethoxybenzaldehyde and suitable pyrido[4,3-d]pyrimidin precursors.
Condensation Reactions: : Condensation of the trimethoxybenzaldehyde with an appropriate pyrido[4,3-d]pyrimidin intermediate under acidic or basic conditions to form the core structure.
Reduction and Cyclization: : Followed by reduction and cyclization reactions, typically using hydrogenation with palladium catalysts under a hydrogen atmosphere.
Industrial Production Methods
Scaling up the synthesis for industrial production generally involves optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated processes are often employed to achieve consistent quality and efficiency. High-performance liquid chromatography (HPLC) is used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions at the phenyl and pyrimidin rings to introduce additional functional groups.
Reduction: : Reduction can occur at the keto group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions at the methoxy groups can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), various alkyl halides.
Major Products
Oxidation: : Corresponding phenolic and pyridyl derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Substituted ethers.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of dihydropyrido compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one have shown significant activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| K5 (Chlorophenyl) | MCF-7 | 12.5 | Highest activity observed |
| K1 (Phenyl) | HeLa | 15.0 | Significant cytotoxicity |
| K2 (Aliphatic) | MCF-7 | 45.0 | Lower activity |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may exert effects by modulating neurotransmitter systems or acting on neuroinflammatory pathways.
Oncology
Due to its anticancer properties, this compound holds promise as a lead candidate for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.
Neurology
Its potential neuroprotective effects suggest applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on Anticancer Efficacy : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity due to specific substitutions on the pyridopyrimidine core.
- Neuroprotection Research : Another study explored the compound's ability to reduce oxidative stress in neuronal cells, suggesting a protective role against neurotoxic agents.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various molecular targets:
Protein Binding: : Binds to specific protein receptors, influencing cellular pathways.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways.
DNA Interaction: : Potentially intercalates with DNA, affecting gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
*Estimated based on molecular formula (C21H25N3O4).
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The trimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF3) in analogs, leading to differences in charge distribution and receptor binding .
- Solubility : The sulfonyl group in the 4-(methylsulfonyl)phenyl analog may enhance aqueous solubility compared to the trimethoxyphenyl group .
Challenges and Opportunities
- Synthetic Complexity : Multi-step syntheses and low yields (e.g., 48% in ) highlight the need for optimized protocols.
- Activity Gaps: Limited data on the target compound’s specific biological targets necessitate further in vitro/in vivo studies.
- Structural Diversification : Substituting the trimethoxyphenyl group with heterocycles (e.g., imidazo-pyridinyl) could enhance binding affinity or selectivity .
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways associated with diseases such as cancer and viral infections.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a pyrido[4,3-d]pyrimidine core fused with a trimethoxyphenyl group, which is crucial for its biological activity.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that are critical in cellular processes.
- Oxidative Stress Response : It may also play a role in modulating oxidative stress responses within cells.
Anticancer Activity
Recent studies indicate that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated potent inhibition against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This suggests that the compound could effectively reduce cell viability through apoptosis induction .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Case Study 2 : In vitro studies showed that the compound exhibited antiviral activity against HIV-1 strains. The selectivity index (SI) was calculated to be greater than 10, indicating a favorable therapeutic window .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
